molecular formula C6H5NO2 B041749 Nitrobenzene-13C6 CAS No. 89059-37-0

Nitrobenzene-13C6

Cat. No.: B041749
CAS No.: 89059-37-0
M. Wt: 129.066 g/mol
InChI Key: LQNUZADURLCDLV-IDEBNGHGSA-N
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Description

Nitrobenzene-13C6 is a stable isotopically labeled compound where all six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. This compound has the molecular formula 13C6H5NO2 and a molecular weight of 129.07 g/mol . It is a colorless to pale yellow oily liquid with an almond-like odor, primarily used in scientific research for its unique isotopic properties.

Mechanism of Action

Target of Action

Nitrobenzene-13C6, a stable isotope-labelled compound, is primarily used in research applications such as environmental analysis and proteomics

Mode of Action

The parent compound, nitrobenzene, is known to undergo reduction reactions to form aniline . This process involves the conversion of nitrobenzene to aniline in catalytic (HX2/Pd H X 2 / P d in ethanol) and acidic (Sn/HCl S n / H C l or Fe/HCl F e / H C l) mediums .

Biochemical Pathways

Nitrobenzene, the non-isotopic counterpart of this compound, is known to be degraded by bacteria via two principal strategies: the 2,4-dinitrotoluene (2,4-DNT) pathway and the nitrobenzene pathway . The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission, while the nitrobenzene pathway links the facile reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .

Pharmacokinetics

It’s important to note that any study involving this compound should consider its physical and chemical properties, such as its boiling point (210-211 °c), density (1253 g/mL at 25 °C), and refractive index (n20/D 1553) .

Result of Action

The primary result of this compound’s action in a biological system would be its potential to serve as a tracer in environmental and proteomic studies . As a stable isotope-labelled compound, it can be used to track the fate of nitrobenzene in these systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, light, and moisture . Therefore, it’s recommended to store it at room temperature, away from light and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Nitrobenzene-13C6 typically involves the nitration of benzene-13C6. The process includes the following steps:

Industrial Production Methods: While this compound is primarily produced for research purposes, the industrial production of nitrobenzene involves similar nitration processes but on a larger scale. The isotopic labeling makes the production of this compound more specialized and less common compared to regular nitrobenzene.

Chemical Reactions Analysis

Types of Reactions: Nitrobenzene-13C6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Halogens, sulfuric acid, and other electrophiles.

Major Products:

Scientific Research Applications

Nitrobenzene-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Comparison with Similar Compounds

Nitrobenzene-13C6 can be compared with other isotopically labeled nitrobenzene compounds:

    Nitrobenzene-15N: Labeled with nitrogen-15 isotope, used for different types of NMR studies.

    Nitrobenzene-D5: Deuterium-labeled nitrobenzene, used in studies involving hydrogen-deuterium exchange.

    Nitrobenzene-13C1: Labeled with a single carbon-13 isotope, used for specific labeling studies.

Uniqueness: The complete labeling of all six carbon atoms in this compound makes it particularly useful for comprehensive NMR studies, providing detailed information about the entire benzene ring structure .

Biological Activity

Nitrobenzene-13C6, an isotopically labeled derivative of nitrobenzene, has garnered attention in various fields of scientific research, particularly due to its unique properties and applications in biological studies. This article explores the biological activity of this compound, focusing on its chemical behavior, potential toxicity, and applications in environmental science and pharmacology.

Chemical Structure and Properties

This compound is characterized by a benzene ring with a nitro group (NO2) attached to one of the carbon atoms. The distinguishing feature is that all six carbon atoms are labeled with the stable isotope carbon-13 (¹³C). This isotopic labeling alters the chemical shifts observed in nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool for tracking molecular interactions and transformations in biological systems.

Toxicological Effects

Nitrobenzene compounds, including this compound, exhibit significant toxicity. They can cause methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity. This effect is particularly concerning as it can lead to serious health complications if exposure occurs through ingestion or inhalation . The nitro group is known to trigger redox reactions within cells, leading to oxidative stress and cellular damage .

Antimicrobial Properties

Research indicates that nitro compounds possess broad-spectrum antimicrobial activity. This compound may serve as a scaffold for developing new bioactive molecules aimed at treating infections caused by various pathogens such as H. pylori, P. aeruginosa, M. tuberculosis, and S. mutans. The mechanism behind this activity involves the nitro group acting as both a pharmacophore and a toxicophore, facilitating interactions with microbial proteins and enzymes .

Environmental Applications

This compound is utilized in environmental analysis due to its stable isotopic labeling. It serves as a tracer in studies aimed at understanding the degradation pathways of hazardous organic pollutants from industrial effluents. The compound's use in mass spectrometry allows researchers to effectively monitor and quantify the presence of nitro compounds in contaminated environments.

Case Studies

  • Catalytic Ozonation Studies :
    A study demonstrated that this compound could be effectively degraded using a heterogeneous catalytic ozonation system. In this system, Ce-doped LaCoO3 catalysts achieved a total organic carbon (TOC) removal efficiency of up to 92.5% within 30 minutes, showcasing the compound's potential for environmental remediation.
  • Synthesis of Bioactive Molecules :
    Recent investigations have explored the synthesis of novel bioactive molecules using this compound as a precursor. These studies highlight its role in developing compounds with potential antineoplastic and antibiotic properties, indicating its versatility as a building block in medicinal chemistry .

Summary of Findings

The biological activity of this compound encompasses both its toxicological effects and its potential utility in environmental science and pharmacology. While it poses risks due to its toxicity, it also offers significant benefits as a research tool for studying biological processes and developing new therapeutic agents.

Aspect Details
Chemical Structure Benzene ring with a nitro group; all carbon atoms labeled with ¹³C
Toxicity Causes methemoglobinemia; can lead to serious health issues
Antimicrobial Activity Effective against various pathogens; acts as both pharmacophore and toxicophore
Environmental Use Used as a tracer in pollution studies; effective in catalytic ozonation for pollutant degradation
Research Applications Synthesis of bioactive molecules; potential use in drug development

Properties

IUPAC Name

nitro(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNUZADURLCDLV-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480612
Record name Nitrobenzene-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.066 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89059-37-0
Record name Nitrobenzene-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89059-37-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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